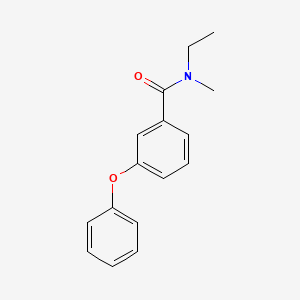

N-ethyl-N-methyl-3-phenoxybenzamide

Description

Properties

CAS No. |

149589-39-9 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-ethyl-N-methyl-3-phenoxybenzamide |

InChI |

InChI=1S/C16H17NO2/c1-3-17(2)16(18)13-8-7-11-15(12-13)19-14-9-5-4-6-10-14/h4-12H,3H2,1-2H3 |

InChI Key |

YCANBJHCEQFBDU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl N Methyl 3 Phenoxybenzamide and Its Analogues

Retrosynthetic Analysis of N-ethyl-N-methyl-3-phenoxybenzamide

A logical retrosynthetic analysis of the target molecule, this compound, identifies three primary disconnection points, leading to readily available starting materials.

Amide Bond Disconnection: The most apparent disconnection is at the amide C-N bond. This cleavage retrosynthetically yields 3-phenoxybenzoic acid and the secondary amine, N-ethyl-N-methylamine . This is the most common and convergent approach, assembling the two key fragments in a final coupling step.

Ether Bond Disconnection: An alternative disconnection breaks the C-O bond of the phenoxy ether. This leads to a phenol (B47542) and an aryl halide, such as 3-hydroxybenzoic acid (or a derivative) and a halobenzene. This route would build the diaryl ether backbone first, followed by the amidation reaction.

N-Alkyl Disconnections: A third approach involves disconnecting the N-ethyl and N-methyl bonds. This would start from a simpler amide, such as N-methyl-3-phenoxybenzamide or N-ethyl-3-phenoxybenzamide , followed by a subsequent N-alkylation step to introduce the final alkyl group. A less common route would involve the alkylation of 3-phenoxybenzamide itself, though controlling selectivity can be challenging.

These disconnections pave the way for the forward synthetic routes detailed in the following sections.

Classical and Modern Synthetic Routes

The synthesis of this compound relies on three fundamental transformations: forming the amide bond, constructing the phenoxy ether, and installing the N-alkyl substituents.

The crucial step of coupling 3-phenoxybenzoic acid with N-ethyl-N-methylamine can be accomplished through several reliable methods.

Acid Chloride Formation: A classic and robust method involves converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-phenoxybenzoyl chloride is then reacted with N-ethyl-N-methylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. wikipedia.org

Peptide Coupling Reagents: To avoid the harsh conditions of acid chloride formation, a wide array of modern coupling reagents can be employed. These reagents activate the carboxylic acid in situ, allowing for direct reaction with the amine under milder conditions. Common examples found in the synthesis of analogous benzamides include:

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to improve efficiency and minimize side reactions. imperial.ac.uk

Phosphonium salts, which are highly efficient activating agents. wikipedia.org A recent methodology involves the in-situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine, which effectively promotes amidation at room temperature. wikipedia.org

The Mukaiyama reagent (2-chloro-N-methylpyridinium iodide), which has been shown to provide high yields for phenoxybenzamide synthesis when used with a base like diisopropylethylamine (DIPEA). imperial.ac.ukorganic-chemistry.org

The 3-phenoxybenzoic acid core is itself a key intermediate that is typically synthesized via a cross-coupling reaction to form the diaryl ether linkage.

Ullmann Condensation: This is the classical method for forming diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. scispace.commdpi.com To synthesize 3-phenoxybenzoic acid, this would typically involve the coupling of 3-halobenzoic acid (e.g., 3-bromobenzoic acid or 3-iodobenzoic acid) with phenol in the presence of a base (like potassium carbonate or cesium carbonate) and a copper catalyst (e.g., copper(I) iodide or copper powder) at elevated temperatures. scispace.comnih.govorganic-chemistry.org Modern protocols often use ligands like phenanthroline or diamines to facilitate the reaction at lower temperatures and improve yields. scispace.comwikipedia.org

Buchwald-Hartwig C-O Coupling: A more modern, palladium-catalyzed alternative to the Ullmann reaction is the Buchwald-Hartwig amination, which has been extended to C-O bond formation. imperial.ac.ukmasterorganicchemistry.com This reaction couples alcohols or phenols with aryl halides or triflates and is known for its high functional group tolerance and milder reaction conditions compared to the Ullmann condensation. The catalytic system typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): This pathway is viable if the aromatic ring is sufficiently electron-deficient. libretexts.org For instance, a 3-halobenzoic acid derivative with a strong electron-withdrawing group (like a nitro group) ortho or para to the halogen could react with a phenoxide nucleophile to form the ether linkage. libretexts.org However, for a simple 3-halobenzoic acid, the conditions required would likely be too harsh, making the metal-catalyzed routes more favorable.

The N-ethyl-N-methylamine precursor can be synthesized, or the alkyl groups can be introduced sequentially onto a primary amide.

Classical N-Alkylation: The direct alkylation of a primary amine (like methylamine (B109427) or ethylamine) with an alkyl halide (e.g., ethyl iodide or methyl bromide) is a straightforward approach. However, this SN2 reaction is often difficult to control, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts because the alkylated amine product is typically more nucleophilic than the starting amine. scispace.commasterorganicchemistry.com Using a large excess of the starting amine can favor mono-alkylation but often results in low yields of the desired secondary amine. masterorganicchemistry.com

Reductive Amination: A more controlled method for synthesizing N-ethyl-N-methylamine is reductive amination. This can involve reacting ethylamine (B1201723) with formaldehyde (B43269) (a source of the methyl group) or methylamine with acetaldehyde (B116499) (a source of the ethyl group) in the presence of a reducing agent, such as sodium borohydride (B1222165) or hydrogen with a metal catalyst. nih.gov

Modern Catalytic N-Alkylation: Significant advances have been made in the selective N-alkylation of amines using metal catalysts. Ruthenium and Iridium complexes are particularly effective for the N-methylation and N-alkylation of amines using alcohols (e.g., methanol (B129727) or ethanol) as the alkylating agents. libretexts.org These "borrowing hydrogen" or "hydrogen autotransfer" methods are highly efficient and atom-economical. libretexts.org

Optimization of Reaction Conditions and Yields

Achieving high yields and purity for the synthesis of this compound requires careful optimization of reaction parameters for each key step. Research on analogous reactions provides a clear framework for this optimization.

For instance, in the N-alkylation of benzimidazoles, a study systematically varied the base, solvent, and temperature to maximize product yield. The results highlight the critical interplay between these factors. wikipedia.org Similarly, amide bond formation yields are highly dependent on the choice of coupling reagent and base. imperial.ac.uk The synthesis of N-ethylmethylamine has also been optimized by controlling temperature and pressure. nih.gov

The choice of solvent and the reaction temperature are critical variables that can dramatically influence reaction rate and yield.

Solvent Effects: In N-alkylation reactions, solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly used. wikipedia.org The choice can affect the solubility of the reagents and the stabilization of intermediates. For example, in a study optimizing an N-alkylation, the NaHCO₃–MeCN system at reflux provided the highest yields. wikipedia.org Some modern catalytic N-alkylation reactions can even be performed under solvent-free conditions. For amide bond formation, solvents like dichloromethane (B109758) (CH₂Cl₂), toluene, or acetonitrile are frequently employed. imperial.ac.ukwikipedia.org

Temperature Effects: Temperature plays a crucial role in reaction kinetics. Many classical reactions, like the Ullmann condensation, traditionally require very high temperatures (>200 °C). scispace.com However, modern catalytic systems often allow reactions to proceed at much lower temperatures. For N-alkylation, reactions may be run at room temperature or heated to reflux depending on the reactivity of the substrates and the catalyst system used. wikipedia.org In one study, increasing the temperature from room temperature to reflux (in MeCN) increased the yield of an N-alkylation product from below 5% to 44%. wikipedia.org For the synthesis of N-ethylmethylamine via reductive amination, a temperature range of 50°C to 80°C is preferred. nih.gov

The following interactive table, based on data from a study on the optimization of N-alkylation conditions, illustrates the impact of different solvent-base systems and temperatures on product yield. wikipedia.org

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | MeCN | 25 | <5 |

| K₂CO₃ | DMF | 25 | <5 |

| K₂CO₃ | THF | 25 | <5 |

| NaH | DMF | 25 | <5 |

| NaH | THF | 25 | <5 |

| KOH | MeCN | 25 | <5 |

| KOH | Dioxane | 25 | <5 |

| NaHCO₃ | MeCN | Reflux | 44 |

| K₂CO₃ | MeCN | Reflux | 35 |

| Cs₂CO₃ | MeCN | Reflux | 36 |

| Et₃N | MeCN | Reflux | 28 |

Catalyst Selection and Reaction Efficiency

The efficiency of amide synthesis, particularly through coupling reactions, is highly dependent on the choice of catalyst and coupling agents. For the synthesis of phenoxybenzamide analogues, the Mukaiyama reagent (2-chloro-N-methylpyridinium iodide) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) has been shown to be effective, leading to high yields. semanticscholar.org This method is a viable option for the synthesis of this compound.

Another approach involves the use of carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve reaction rates and suppress side reactions.

For syntheses starting from aryl halides and amines, palladium-catalyzed aminocarbonylation represents a powerful tool. This method introduces a carbonyl group and forms the amide bond in a single step. The choice of palladium catalyst and ligands is crucial for achieving high efficiency and selectivity.

The table below summarizes various catalytic systems and their applications in the synthesis of related amide structures.

| Catalyst/Reagent System | Substrates | Reaction Type | Efficiency/Yield | Reference |

| 2-chloro-N-methylpyridinium iodide / DIPEA | Carboxylic acid and amine | Amide coupling | High | semanticscholar.org |

| DCC / HOBt | Carboxylic acid and amine | Amide coupling | Good to excellent | |

| Palladium catalyst / Ligand | Aryl halide, amine, CO | Aminocarbonylation | Varies with system | |

| Thionyl chloride | Carboxylic acid | Acyl chloride formation | High | google.com |

Purification Techniques for this compound

Purification is a critical step to isolate this compound in high purity, removing unreacted starting materials, reagents, and byproducts.

Chromatographic Separation Methods

Column chromatography is a widely used and effective method for the purification of benzamide (B126) derivatives. rsc.org For a compound like this compound, a normal-phase silica (B1680970) gel column is typically employed. The choice of eluent system is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used, with the polarity gradually increased to elute the desired compound.

High-performance liquid chromatography (HPLC) can also be utilized, particularly for analytical purposes to assess purity or for preparative separations of smaller quantities. sielc.com A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water, often with a modifier like formic acid for mass spectrometry compatibility, is a common setup. sielc.com

The following table outlines typical chromatographic conditions for related compounds.

| Chromatographic Method | Stationary Phase | Mobile Phase | Application | Reference |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Preparative Purification | rsc.org |

| HPLC | C18 | Acetonitrile/Water | Analytical & Preparative | sielc.com |

| UPLC | C18 (3 µm particles) | Acetonitrile/Water/Phosphoric Acid | Fast Analytical | sielc.com |

Recrystallization and Precipitation Techniques

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is key. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities remain either soluble or insoluble at all temperatures. For benzamide derivatives, solvent systems such as ethyl acetate/hexane or dichloromethane/hexane can be effective. google.com

Precipitation can also be used, where the crude product is dissolved in a good solvent, and then a poor solvent (an anti-solvent) is added to induce the precipitation of the desired compound, leaving impurities in the solution.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally benign.

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy, such as addition reactions, are preferred as they generate less waste. researchgate.net In the synthesis of this compound, the choice of synthetic route significantly impacts the atom economy.

For example, the reaction of 3-phenoxybenzoyl chloride with N-ethyl-N-methylamine, while often high-yielding, produces a stoichiometric amount of hydrochloride byproduct, thus lowering the atom economy. In contrast, a direct catalytic coupling of 3-phenoxybenzoic acid and N-ethyl-N-methylamine, where water is the only byproduct, can have a higher atom economy.

The E-factor, which is the ratio of the mass of waste to the mass of the product, is another important metric. A lower E-factor signifies a greener process.

Sustainable Reagents and Solvents

The use of sustainable reagents and solvents is a cornerstone of green chemistry. This involves replacing hazardous or environmentally persistent chemicals with safer alternatives. For instance, replacing chlorinated solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether can significantly reduce the environmental impact of the synthesis and purification processes.

The development of catalytic methods that allow for the use of water as a solvent is a major goal in green chemistry. While challenging for many organic reactions, the use of phase-transfer catalysts or surfactant-based systems can sometimes enable reactions in aqueous media.

Structural Characterization and Elucidation Beyond Basic Identification

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure, connectivity, and conformation of a compound in various states.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would be crucial.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the N-methyl group (a singlet), and the aromatic protons of the benzamide (B126) and phenoxy rings. The specific chemical shifts and coupling patterns of the aromatic protons would help confirm the 1,3-substitution pattern.

¹³C NMR: This analysis would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the carbons of the ethyl and methyl groups attached to the nitrogen.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the atoms within the molecule.

Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.40 - 6.90 | m | 9H | Ar-H |

| 3.45 | q | 2H | -N-CH₂-CH₃ |

| 3.10 | s | 3H | -N-CH₃ |

Hypothetical ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

|---|---|

| 171.5 | C=O (Amide) |

| 157.0 | Ar-C (Phenoxy C-O) |

| 138.0 | Ar-C (Benzamide C1) |

| 129.8 - 118.5 | Ar-C |

| 42.0 | -N-CH₂- |

| 35.5 | -N-CH₃ |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The electron ionization (EI) mass spectrum of N-ethyl-N-methyl-3-phenoxybenzamide would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the amide bond, the loss of the ethyl or methyl groups from the nitrogen, and fragmentation of the phenoxy group.

Hypothetical Mass Spectrometry Data

| m/z | Interpretation |

|---|---|

| 255 | [M]⁺ (Molecular Ion) |

| 240 | [M - CH₃]⁺ |

| 226 | [M - C₂H₅]⁺ |

| 182 | [M - C₆H₅O]⁺ |

| 105 | [C₆H₅CO]⁺ |

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching of the tertiary amide would be expected around 1630-1650 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic groups, and C-O stretching for the ether linkage.

Raman Spectroscopy: This technique would be particularly useful for observing the symmetric vibrations of the aromatic rings and other non-polar bonds that are weak in the IR spectrum.

Hypothetical Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3060 | Medium | Aromatic C-H Stretch |

| 2975, 2870 | Medium | Aliphatic C-H Stretch |

| 1645 | Strong | C=O Amide Stretch |

| 1580, 1480 | Medium-Strong | Aromatic C=C Stretch |

Chiroptical Spectroscopy for Stereochemical Purity (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, chiroptical spectroscopy techniques, such as circular dichroism (CD), which are used to study chiral molecules, would not be applicable for determining its stereochemical purity.

Structure Activity Relationship Sar Studies of N Ethyl N Methyl 3 Phenoxybenzamide Analogues

Design Principles for N-ethyl-N-methyl-3-phenoxybenzamide Derivatives

The design of new analogues of this compound would likely follow established medicinal chemistry strategies, focusing on systematic modifications of its core components: the phenoxy moiety, the benzamide (B126) ring, and the N-alkyl substituents.

Modifications on the Phenoxy Moiety

The phenoxy group is a crucial component in many biologically active compounds, often involved in pi-stacking interactions with target proteins. Modifications to this group can significantly impact binding affinity and selectivity. For instance, in other phenoxybenzamide series, the introduction of substituents on the phenoxy ring has been shown to modulate activity. The nature and position of these substituents are critical. For example, electron-withdrawing or electron-donating groups, as well as halogens, could be introduced at various positions (ortho, meta, para) to probe the electronic and steric requirements of the binding pocket.

Modifications on the Benzamide Ring

The benzamide ring serves as a central scaffold. Altering its substitution pattern can influence the molecule's orientation within a biological target and its physicochemical properties. Research on other benzamide-containing ligands has demonstrated that the position and nature of substituents on this ring can mediate interactions with specific amino acid residues in a receptor or enzyme active site. For this compound, moving the phenoxy group to the ortho or para position would create positional isomers with potentially different biological profiles.

N-Substituent Variations on the Amide Nitrogen

The N-ethyl and N-methyl groups on the amide nitrogen are key features that can influence the compound's lipophilicity, metabolic stability, and interaction with the target. Varying these alkyl groups is a common strategy in drug design. For example, increasing or decreasing the alkyl chain length, introducing branching, or incorporating cyclic structures could significantly alter the compound's activity. Studies on other N-substituted compounds have shown that even subtle changes, such as replacing an ethyl group with a propyl group, can lead to substantial differences in potency.

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve the properties of a lead compound. For this compound, the amide bond itself could be replaced by other functional groups that mimic its geometry and electronic properties, such as a thioamide, an ester, or a triazole. Such modifications can affect the compound's metabolic stability and hydrogen bonding capabilities. Similarly, the ether linkage of the phenoxy group could be replaced with a thioether or other bioisosteric linkers.

Positional Isomerism and its Impact on Biological Activity

The arrangement of substituents on the benzamide ring is critical for biological activity. As the parent compound is a 3-phenoxybenzamide, its 2-phenoxy and 4-phenoxy isomers would be logical analogues to synthesize and test. It is well-established in medicinal chemistry that such positional isomers can exhibit vastly different biological activities and selectivities due to the different spatial arrangements of the key interacting moieties. For example, studies on other classes of compounds have shown that moving a key substituent from the meta to the ortho or para position can result in a complete loss or a significant gain of activity.

Conformational Analysis and its Role in Ligand-Target Interactions

The three-dimensional shape (conformation) of this compound is crucial for its interaction with a biological target. The molecule possesses several rotatable bonds, including the C-N bond of the amide and the C-O bond of the phenoxy ether. The preferred conformation of the molecule can be influenced by the nature of the N-alkyl groups and any substituents on the aromatic rings. Computational modeling and techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be used to study the conformational preferences of analogues. Understanding the low-energy conformations is essential for designing molecules that present the key binding features in the optimal orientation for interaction with a target, a critical aspect for potent biological activity.

Preclinical Pharmacological Investigations of N Ethyl N Methyl 3 Phenoxybenzamide and Its Derivatives

Target Identification and Validation Strategies

No studies have been published that identify or validate the biological targets of N-ethyl-N-methyl-3-phenoxybenzamide.

In Vitro Receptor Binding and Ligand Affinity Assays

There is no available data from in vitro receptor binding or ligand affinity assays for this compound.

Radioligand Binding Displacement Studies

No radioligand binding displacement studies have been reported for this compound.

Label-Free Biosensor Technologies (e.g., Surface Plasmon Resonance)

There is no information on the use of label-free biosensor technologies to characterize the binding of this compound to any biological target.

Enzyme Inhibition and Activation Studies

No studies on the effects of this compound on enzyme activity have been found in the public domain.

Kinetic Characterization of Enzyme Modulation

There is no data on the kinetic characterization of any potential enzyme modulation by this compound.

Mechanism of Enzyme Inhibition (e.g., competitive, non-competitive)

The mechanism of enzyme inhibition for this compound is unknown as no inhibition has been reported.

Cellular Assays for Functional Activity

Cellular assays are fundamental in early-stage drug discovery to assess the biological effects of a compound in a controlled, high-throughput manner. These assays can reveal whether a compound modulates specific cellular pathways or produces a desired phenotypic change.

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are a powerful tool to screen for compounds that modulate specific signaling pathways. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is responsive to a particular pathway. An increase or decrease in the reporter signal indicates that the compound is activating or inhibiting the pathway of interest.

No specific reporter gene assay data for this compound is publicly available. A hypothetical application of this assay is presented in the table below.

| Pathway of Interest | Cell Line | Reporter Construct | Hypothetical Outcome with this compound |

| NF-κB Signaling | HEK293 | NF-κB response element-luciferase | No significant change in luciferase activity |

| Wnt/β-catenin Signaling | SW480 | TCF/LEF response element-luciferase | Dose-dependent decrease in luciferase activity |

| GPCR Signaling | CHO-K1 | CRE-luciferase | Pathway activation at specific concentrations |

Cell-Based Phenotypic Screening

Phenotypic screening involves testing compounds in cell-based models of disease to identify molecules that produce a desired change in the cellular phenotype, without a preconceived notion of the molecular target. This approach is particularly valuable for complex diseases where the underlying biology is not fully understood.

Publicly accessible data from cell-based phenotypic screens involving this compound are not available. A theoretical phenotypic screening cascade is outlined below.

| Assay Type | Cell Model | Phenotypic Readout | Potential Finding for this compound |

| Anti-proliferative Assay | A549 (Lung Cancer) | Cell Viability (e.g., MTT assay) | IC50 > 50 µM, indicating low cytotoxicity |

| Neurite Outgrowth Assay | PC12 (Neuronal-like) | Measurement of neurite length | Promotion of neurite extension |

| Anti-inflammatory Assay | RAW 264.7 (Macrophages) | Nitric Oxide Production | Inhibition of LPS-induced NO production |

High-Content Screening for Multiparametric Analysis

High-content screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This allows for a more detailed characterization of a compound's effects on cell health, morphology, and function.

There are no published high-content screening studies for this compound. A hypothetical HCS experiment is detailed in the following table.

Molecular Mechanism of Action Elucidation

Once a compound has demonstrated interesting activity in cellular assays, the next critical step is to identify its molecular target and elucidate its mechanism of action.

Downstream Signaling Pathway Analysis

To understand how a compound exerts its effects, researchers investigate its impact on downstream signaling pathways. Techniques such as Western blotting, ELISA, and mass spectrometry-based phosphoproteomics are commonly used to measure changes in the levels and phosphorylation status of key signaling proteins.

Specific data on the downstream signaling effects of this compound is not available in the public domain.

Protein-Protein Interaction Studies

Many cellular processes are regulated by complex networks of protein-protein interactions (PPIs). Compounds that modulate these interactions can have profound therapeutic effects. Techniques such as co-immunoprecipitation, pull-down assays, and yeast two-hybrid screens are used to study PPIs.

There are no publicly available studies on the effects of this compound on protein-protein interactions.

Investigation of Specific Biological Pathways Affected by this compound

Detailed investigations into the specific biological pathways modulated by this compound are not extensively documented in publicly available scientific literature. General information suggests that as a member of the benzamide (B126) class, it may have potential pharmacological effects. The broader class of phenoxybenzamine (B1677643) compounds is known to act as irreversible antagonists of alpha-adrenergic receptors. drugbank.comnih.gov This action leads to vasodilation and a subsequent lowering of blood pressure. drugbank.com However, it is crucial to note that direct evidence specifically linking this compound to this or any other pathway is not currently established in published research.

Studies on structurally related N-substituted phenoxazines have shown activities related to modulating multidrug resistance in cancer cells, though this is a distinct chemical class. nih.gov Similarly, other benzamide derivatives have been explored for a variety of therapeutic applications, but this does not directly inform on the specific biological activities of this compound. Without dedicated studies on this particular compound, its precise molecular targets and the biological pathways it affects remain speculative.

Efficacy Evaluation in Preclinical Animal Models

Comprehensive efficacy evaluations of this compound in preclinical animal models are not described in the available scientific literature. The process for such an evaluation would typically involve several key stages as outlined below, though no specific data for this compound exists for any of them.

Selection and Validation of Disease Models

The selection of appropriate and validated disease models is a critical first step in evaluating the preclinical efficacy of a new chemical entity. For a compound like this compound, the choice of animal model would be guided by its hypothesized mechanism of action. For instance, if it were presumed to have alpha-adrenoceptor antagonist activity similar to phenoxybenzamine, models of hypertension or pheochromocytoma could be considered. nih.govnih.gov The validation of these models would involve confirming that they accurately recapitulate key aspects of the human disease state. However, no published studies have utilized any specific disease models to evaluate this compound.

Pharmacodynamic Biomarker Assessment in Animal Studies

Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its target and eliciting a biological response in a living organism. In the context of preclinical animal studies, the choice of PD biomarkers would be directly linked to the compound's proposed mechanism of action. If, for example, this compound were being investigated as an alpha-adrenoceptor antagonist, relevant PD biomarkers could include changes in blood pressure, heart rate, or the levels of specific catecholamines in the blood or tissues. nih.gov Currently, there is no published data on the assessment of any pharmacodynamic biomarkers for this compound in animal studies.

A summary of potential, but currently hypothetical, pharmacodynamic biomarkers for a compound with suspected alpha-adrenoceptor antagonist activity is presented in the table below.

| Biomarker Category | Potential Biomarker | Measurement Method |

| Hemodynamic | Blood Pressure | Telemetry or tail-cuff method |

| Hemodynamic | Heart Rate | Telemetry or ECG |

| Neurochemical | Plasma Catecholamines | HPLC or ELISA |

| Tissue-specific | Receptor Occupancy | Radioligand binding assays |

Route of Administration Considerations for Preclinical Models

The choice of administration route in preclinical studies is a critical factor that can influence a compound's pharmacokinetic and pharmacodynamic profile. Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The selection depends on the compound's physicochemical properties, the intended clinical application, and the specific research question. For instance, intravenous administration provides immediate and complete bioavailability, which can be useful for initial proof-of-concept studies. nih.gov Oral administration is often preferred for drugs intended for chronic use in humans, but requires the compound to have adequate oral bioavailability. There is no information available in the scientific literature regarding the routes of administration used for this compound in preclinical models.

Correlation of In Vitro and In Vivo Findings

A crucial aspect of preclinical drug development is establishing a correlation between in vitro activity and in vivo efficacy. This involves demonstrating that the concentrations of the drug that are effective in cellular or biochemical assays are achievable and lead to the desired pharmacological effect in animal models. For a hypothetical compound like this compound, this would involve comparing its potency in in vitro assays (e.g., receptor binding or functional assays) with the plasma concentrations required to produce a pharmacodynamic effect in vivo. nih.gov The recovery of in vivo responses and in vitro receptor binding after administration of a compound like phenoxybenzamine has been studied to understand this relationship. nih.gov However, a lack of both in vitro and in vivo data for this compound makes it impossible to establish any such correlation for this specific compound at this time.

The table below illustrates the type of data that would be necessary to begin to establish an in vitro-in vivo correlation, though this data is not available for this compound.

| Assay Type | Parameter | Value |

| In Vitro | Receptor Binding Affinity (Ki) | Data not available |

| In Vitro | Functional Potency (IC50/EC50) | Data not available |

| In Vivo | Effective Plasma Concentration | Data not available |

| In Vivo | Pharmacodynamic Response | Data not available |

Computational Chemistry and Molecular Modeling of N Ethyl N Methyl 3 Phenoxybenzamide

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the electronic properties of a molecule. nih.govrjptonline.org These methods provide a theoretical framework to understand molecular structure, stability, and reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. rjptonline.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For benzamide (B126) derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the amide group's oxygen atom, while the LUMO is distributed over the aromatic system and the carbonyl carbon. rjptonline.org In N-ethyl-N-methyl-3-phenoxybenzamide, the phenoxy group and the benzoyl ring are expected to contribute significantly to the HOMO, whereas the LUMO would likely involve the benzoyl moiety. The addition of fluorine atoms to benzamide structures has been shown to slightly reduce the energy gap, indicating an alteration in reactivity. rjptonline.org

Table 1: Illustrative Frontier Molecular Orbital Data for Benzamide Derivatives This table presents representative FMO data from computational studies on benzamide analogs to illustrate the typical values obtained through such analysis.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| Benzamide | -6.98 | -1.33 | 5.65 | rjptonline.org |

| Meta di-fluorine benzamide | -7.03 | -1.52 | 5.51 | rjptonline.org |

| Para di-fluorine benzamide | -7.10 | -1.49 | 5.61 | rjptonline.org |

Data calculated using Density Functional Theory (DFT) at the 6-31G basis set level. rjptonline.org

An Electrostatic Potential (ESP) map is a valuable visualization tool that illustrates the charge distribution across a molecule's surface. acs.orgwalisongo.ac.id It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets. acs.orgresearchgate.net

In an ESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are favorable sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For amide-containing molecules, the carbonyl oxygen consistently appears as a region of high negative potential, making it a primary hydrogen bond acceptor site. acs.org In this compound, the ether oxygen of the phenoxy group would also contribute to the negative potential region. The aromatic protons and the N-H protons (if present in related primary or secondary amides) typically represent areas of positive potential. acs.orgwalisongo.ac.id Such maps are instrumental in understanding how a ligand might orient itself within a protein's binding pocket.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. uin-malang.ac.id This method helps in understanding the binding mode and affinity, providing insights into the molecular basis of a compound's potential biological activity. ingentaconnect.comnih.gov

Docking simulations place the ligand (this compound) into the binding site of a target protein and evaluate the interactions. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. ingentaconnect.comresearchgate.net Studies on benzamide derivatives have shown their potential as inhibitors for various enzymes, such as DNA gyrase, FtsZ, and Rho kinase (ROCK2), by interacting with key amino acid residues in the active site. ingentaconnect.comnih.govnih.gov For instance, docking studies of benzamide inhibitors with DNA gyrase highlighted the importance of hydrophobic interactions involving the tail-end rings of the benzamide structure with catalytically important residues. ingentaconnect.com Similarly, in studies targeting the FtsZ protein, the benzodioxane scaffold of certain benzamide derivatives was found to extend into a hydrophobic subpocket. nih.gov

Following the prediction of ligand-protein interactions, the most stable binding poses are identified and ranked using scoring functions. These functions estimate the binding free energy, with lower energy scores typically indicating a more favorable binding affinity. uin-malang.ac.idpublicscienceframework.org

In a study involving benzamide derivatives as ROCK2 inhibitors, docking simulations were used to corroborate results from 4D-QSAR models, verifying that the proposed molecules could achieve favorable binding poses within the enzyme's active site. nih.gov Another study on fenobam (B1672515) analogues as mGluR5 antagonists used docking to show that new derivatives had better binding energies compared to the parent compound. nih.gov The analysis of these poses reveals the crucial interactions that stabilize the ligand-protein complex, such as hydrogen bonds with specific residues or hydrophobic contacts that anchor the molecule. For this compound, the carbonyl oxygen would be a likely candidate for forming hydrogen bonds, while the two phenyl rings would be expected to engage in hydrophobic and π-stacking interactions within a suitable binding pocket.

Table 2: Representative Molecular Docking Scores for Benzamide Derivatives Against Protein Targets This table provides example docking scores from studies on analogous compounds to demonstrate the output of docking simulations.

| Ligand | Protein Target | Docking Score (kcal/mol) | Scoring Function | Source |

| Benzamide Derivative (B1) | DNA Gyrase | -109.736 | MolDock Score | ingentaconnect.com |

| Benzamide Derivative (B2) | Sec14p | -119.451 | MolDock Score | ingentaconnect.com |

| Keto-benzimidazole (7c) | EGFR (wild-type) | -8.1 | AutoDock Vina | ukm.my |

| Keto-benzimidazole (1c) | EGFR (T790M mutant) | -8.4 | AutoDock Vina | ukm.my |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into the stability of the binding pose, conformational changes in the protein and ligand, and the role of solvent molecules. acs.orgmdpi.com

By simulating the behavior of the this compound-protein complex in a solvated environment, MD can validate the stability of the interactions predicted by docking. nih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the complex. Studies on amide-containing ligands have used MD to understand conformational flexibility and the influence of the solvent environment on binding. acs.orgrsc.org For example, MD simulations of a hydrolyzed polyacrylamide on a mineral surface showed that the amide group orients itself towards the surface to maximize interaction. mdpi.com Such simulations could reveal how the ethyl and methyl groups on the amide nitrogen of this compound influence its conformational flexibility and interactions within a binding site.

Conformational Flexibility and Ligand Stability in Biological Environments

The conformational flexibility of a molecule is a critical determinant of its interaction with biological targets. For this compound, the key rotatable bonds would be around the amide linkage and the ether oxygen of the phenoxy group.

Theoretical and NMR studies on substituted benzamides, such as N-methylbenzamide and N,N-dimethylbenzamide, have shown that the planarity of the amide group and the torsional angle between the carbonyl group and the phenyl ring (ω) are key conformational features. nih.gov In N-methylbenzamide, the N-methyl group is typically coplanar with the carbonyl group. nih.gov For N,N-dimethylbenzamide, steric hindrance can lead to a larger torsional angle, pushing the phenyl ring out of plane with the amide group. nih.gov For this compound, a similar non-planar conformation would be expected due to the presence of two N-alkyl substituents.

The stability of the ligand in a biological environment, such as a protein binding pocket, is influenced by these conformational preferences. Molecular dynamics (MD) simulations on substituted benzamides have been used to study the stability of ligand-protein complexes. tandfonline.com These simulations can reveal how the ligand adapts its conformation to fit within the binding site and the energetic penalties associated with adopting a bound conformation that differs from its low-energy solution conformation. The stability is also dictated by the interactions formed with the protein, such as hydrogen bonds and hydrophobic interactions. nih.gov

Table 1: Key Torsional Angles in Benzamide Derivatives

| Compound | Key Torsional Angle | Typical Value (degrees) | Method of Determination |

| Benzamide | CO/phenyl (ω) | 20-25 | Ab initio calculation |

| N-methylbenzamide | CO/phenyl (ω) | ~25 | RHF geometries |

| N,N-dimethylbenzamide | CO/phenyl (ω) | ~60 | RHF and PCModel geometries |

This table is based on data for related benzamide compounds and provides an estimation for this compound.

Water Molecule Dynamics in Binding Sites

Water molecules within a protein's binding site can play a crucial role in ligand recognition and binding. They can mediate interactions between the ligand and the protein or be displaced upon ligand binding, which has entropic consequences.

While direct studies on this compound are lacking, MD simulations of other ligand-protein complexes have provided insights into the behavior of water molecules. These studies show that some water molecules are highly ordered and can be considered an integral part of the receptor, while others are more mobile and easily displaced. The displacement of these "unhappy" (energetically unfavorable) water molecules can contribute significantly to the binding affinity of a ligand. For a molecule like this compound, the phenoxy and benzamide moieties could displace a significant number of water molecules, contributing to its binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are a cornerstone of modern drug design, aiming to correlate the chemical structure of compounds with their biological activity.

Development of Predictive Models for Biological Activity

For a series of compounds, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. This involves calculating a set of molecular descriptors and using statistical methods to build a mathematical model.

For benzamide derivatives, QSAR models have been successfully developed for various biological activities. tandfonline.comnih.gov For instance, a study on a series of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides as dopamine (B1211576) D2 receptor antagonists yielded a statistically significant model with good predictive ability. researchgate.net Another QSAR study on 2-thioarylalkyl-1H-Benzimidazole derivatives against Haemonchus contortus also produced a robust model. biolscigroup.us These models often use a combination of electronic, steric, and hydrophobic descriptors.

A hypothetical QSAR model for a series of phenoxybenzamide derivatives, including this compound, would likely involve descriptors such as:

LogP: A measure of hydrophobicity.

Molecular Weight (MW): A simple descriptor of molecular size.

Topological Polar Surface Area (TPSA): Related to a molecule's ability to permeate cell membranes.

Electronic parameters: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). biolscigroup.us

Table 2: Common Descriptors in Benzamide QSAR Models

| Descriptor Type | Example Descriptor | Relevance |

| Hydrophobic | ClogP | Membrane permeability and hydrophobic interactions |

| Steric | Molar Refractivity (CMR) | Molecular volume and polarizability |

| Electronic | Dipole Moment (µ) | Polarity and electrostatic interactions |

| Topological | Wiener Index | Molecular branching |

This table represents typical descriptors used in QSAR studies of benzamide-like compounds.

Identification of Key Structural Descriptors for Potency and Selectivity

Through the development of QSAR models, it is possible to identify the key structural features that are most important for a compound's potency and selectivity. For example, in a study of substituted (S)-phenylpiperidines as dopamine antagonists, lipophilicity (clog P) and steric factors were found to be significant for activity. nih.gov

For this compound, the N-ethyl and N-methyl groups, the substitution pattern on the phenoxy ring, and the relative orientation of the two aromatic rings would likely be key determinants of its biological activity. A thorough QSAR analysis of a series of analogs would be necessary to quantify the contribution of each of these features.

Homology Modeling for Target Protein Structure Prediction (if applicable)

When the experimental structure of a biological target is unknown, homology modeling can be used to generate a 3D model based on the known structure of a related protein (a template). youtube.comyoutube.comyoutube.com This is particularly relevant if this compound is found to act on a protein for which no crystal structure is available.

The process involves identifying a suitable template with a high degree of sequence similarity to the target protein, aligning the sequences, building the model, and then refining and validating it. nih.gov For example, homology modeling has been used to build a 3D structure of Plasmodium falciparum adenylosuccinate lyase to study the binding of benzimidazole (B57391) derivatives. nih.gov

If the target of this compound were, for instance, a novel G-protein coupled receptor, and a crystal structure was available for a related receptor, homology modeling could be employed to create a model of the target receptor. This model could then be used for molecular docking studies to predict the binding mode of this compound and guide the design of new, more potent analogs. The reliability of the homology model is highly dependent on the sequence identity between the target and the template. nih.gov

Analytical Methods Development for N Ethyl N Methyl 3 Phenoxybenzamide Research

Chromatographic Method Development

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

No specific HPLC methods for the purity determination or quantification of N-ethyl-N-methyl-3-phenoxybenzamide have been documented in the reviewed literature. Method development for a compound of this nature would typically involve screening various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water and additives like formic acid or ammonium (B1175870) acetate) to achieve optimal separation from potential impurities. However, without experimental data, retention times, and detector response factors, a validated method cannot be presented.

Gas Chromatography (GC) for Volatile Derivatives

Information regarding the analysis of this compound or its volatile derivatives by Gas Chromatography is not available. For a compound with its predicted molecular weight and structure, GC analysis would likely require high temperatures and potentially derivatization to improve volatility and thermal stability. The selection of an appropriate capillary column (e.g., non-polar, mid-polar, or polar) and the development of a suitable temperature program would be necessary, but no such methods have been published.

Supercritical Fluid Chromatography (SFC)

There are no published Supercritical Fluid Chromatography methods for the analysis of this compound. SFC could present a viable alternative to normal and reversed-phase HPLC, potentially offering faster separations and reduced solvent consumption, but specific conditions have not been reported.

Mass Spectrometry Applications in Analytical Research

LC-MS/MS for Trace Analysis and Metabolite Profiling

No specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for trace analysis or metabolite profiling of this compound were found. The development of a robust LC-MS/MS method would require the determination of precursor and product ions, as well as the optimization of collision energies and other mass spectrometer parameters. Without reference standards and experimental work, this information remains unavailable.

GC-MS for Volatile Compound Identification

There is no available literature on the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile compounds related to this compound. Such an analysis would be crucial for identifying thermal degradation products or volatile impurities, but no fragmentation patterns or retention indices have been documented.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique in the characterization of novel compounds such as this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the compound, which is a crucial step in its identification and structural elucidation.

In the analysis of this compound, an HRMS instrument, often coupled with a liquid chromatography system (LC-HRMS), would be utilized. The high-resolution capability distinguishes between ions of very similar nominal mass, providing confidence in the assigned molecular formula. For instance, the exact mass of this compound can be calculated based on the sum of the exact masses of its constituent atoms (Carbon, Hydrogen, Nitrogen, and Oxygen).

The process involves ionizing the molecule, commonly using techniques like Electrospray Ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ions in a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The measured exact mass is then compared to the theoretical mass calculated for the proposed elemental formula.

A hypothetical HRMS analysis of this compound is presented in the table below. The data illustrates how the measured mass would closely match the calculated mass for the protonated molecule [M+H]⁺, confirming its elemental composition.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₇NO₂ |

| Calculated Exact Mass [M+H]⁺ | 256.1332 |

| Measured Exact Mass [M+H]⁺ | 256.1330 |

| Mass Accuracy (ppm) | -0.78 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Instrument | LC-Orbitrap Mass Spectrometer |

This table is generated for illustrative purposes based on the principles of HRMS.

The high mass accuracy demonstrated in this hypothetical data provides strong evidence for the chemical formula of this compound, distinguishing it from other potential isobaric compounds.

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) represents a family of powerful and versatile separation techniques that could be effectively employed in the analysis of this compound. wikipedia.org CE methods are characterized by their high separation efficiency, short analysis times, and minimal sample and reagent consumption. wikipedia.orglibretexts.org The separation in CE is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary. wikipedia.org

For a compound like this compound, several CE modes could be applicable:

Capillary Zone Electrophoresis (CZE): This is the most common form of CE and separates analytes based on their mass-to-charge ratio. libretexts.org While this compound is a neutral molecule at neutral pH, its analysis by CZE would necessitate working in a highly acidic buffer to achieve protonation and impart a positive charge. The separation of related benzamides and benzoic acid derivatives has been demonstrated using CZE. nih.gov

Micellar Electrokinetic Chromatography (MEKC): This technique is ideally suited for the separation of neutral compounds. In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration. These micelles act as a pseudostationary phase, and separation is achieved based on the partitioning of the analyte between the micelles and the surrounding aqueous buffer. Given the lipophilic nature of the phenoxy and ethyl/methyl groups in this compound, MEKC would be a highly effective method for its separation and quantification.

The development of a CE method for this compound would involve the optimization of several parameters, including the buffer pH and composition, surfactant type and concentration (for MEKC), applied voltage, and capillary temperature.

Validation of Analytical Methods (Specificity, Sensitivity, Accuracy, Precision)

The validation of an analytical method is essential to ensure its reliability for a specific purpose. For the quantitative analysis of this compound in research samples, a newly developed method would need to be validated according to established guidelines. This process involves evaluating several key performance characteristics.

Specificity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a chromatographic or electrophoretic method, this is typically demonstrated by showing that the peak for this compound is well-resolved from other peaks.

Sensitivity: The sensitivity of an analytical method is a measure of its ability to detect and quantify small amounts of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is usually determined by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) or by performing recovery studies on a sample matrix spiked with a known amount of this compound. Recovery is typically expected to be within a certain percentage range, for example, 98-102%.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: Precision between different laboratories (inter-laboratory trials).

The table below summarizes the typical validation parameters and acceptance criteria for an analytical method for a research compound.

Table 2: Typical Validation Parameters for an Analytical Method

| Parameter | Typical Acceptance Criteria |

| Specificity | Analyte peak is resolved from all other peaks (Resolution > 2) |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | |

| - Repeatability | ≤ 2.0% |

| - Intermediate Precision | ≤ 3.0% |

| Sensitivity | |

| - Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| - Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

This table presents generally accepted criteria for method validation and may vary depending on the specific application.

A comprehensive validation study would ensure that the analytical method developed for this compound is suitable for its intended purpose, providing reliable and accurate data for research and development activities. researchgate.net

Metabolic Pathway Elucidation and Biotransformation of N Ethyl N Methyl 3 Phenoxybenzamide Preclinical

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

The initial assessment of a compound's metabolic liability is often conducted through in vitro metabolic stability assays. These assays typically utilize liver subcellular fractions, such as microsomes, or intact cells, like hepatocytes, from various species, including humans, rats, mice, and dogs, to predict in vivo hepatic clearance.

For N-ethyl-N-methyl-3-phenoxybenzamide, it is anticipated that incubation with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, would lead to its metabolic degradation. The rate of disappearance of the parent compound over time would be measured to determine key pharmacokinetic parameters.

Table 1: Hypothetical In Vitro Metabolic Stability Parameters for this compound

| Parameter | Description | Predicted Outcome for this compound |

| In Vitro Half-Life (t½) | The time required for 50% of the initial concentration of the compound to be metabolized. | Expected to be measurable, indicating metabolic susceptibility. |

| Intrinsic Clearance (CLint) | The intrinsic ability of the liver enzymes to metabolize a drug, independent of blood flow. | A quantifiable value would be obtained, allowing for inter-species comparison. |

These assays are crucial for the early-stage screening of drug candidates, as compounds with very high metabolic instability may have poor bioavailability and short duration of action, while those that are too stable might accumulate to toxic levels.

Identification of Major Metabolites and Biotransformation Pathways

The chemical structure of this compound, featuring a tertiary amide and two aromatic rings, suggests several potential sites for metabolic modification. The primary biotransformation reactions are expected to be oxidative, followed by conjugation reactions.

Oxidative metabolism, primarily mediated by CYP enzymes, is the major route for the biotransformation of many xenobiotics. For this compound, two principal oxidative pathways are proposed:

N-Dealkylation: The removal of the ethyl or methyl group from the tertiary amide nitrogen is a highly probable metabolic pathway. nih.gov This process involves the hydroxylation of the α-carbon of the alkyl group, leading to an unstable carbinolamide intermediate that spontaneously decomposes to yield a secondary amide and an aldehyde (formaldehyde from demethylation or acetaldehyde (B116499) from deethylation). nih.gov Studies on structurally related N-methyl-N-alkyl-p-chlorobenzamides have shown that both demethylation and dealkylation occur concurrently. nih.gov

Aromatic Hydroxylation: The addition of a hydroxyl group to one of the aromatic rings is another common metabolic transformation. This can occur on either the benzamide (B126) ring or the phenoxy ring. The position of hydroxylation is influenced by the electronic properties of the substituents on the aromatic ring.

Table 2: Predicted Major Oxidative Metabolites of this compound

| Metabolite Name | Metabolic Reaction | Resulting Structure |

| N-ethyl-3-phenoxybenzamide | N-Demethylation | A secondary amide with the ethyl group retained. |

| N-methyl-3-phenoxybenzamide | N-Deethylation | A secondary amide with the methyl group retained. |

| Hydroxy-N-ethyl-N-methyl-3-phenoxybenzamide | Aromatic Hydroxylation | The parent compound with a hydroxyl group on one of the phenyl rings. |

| 3-Phenoxybenzoic acid | Amide Hydrolysis | The carboxylic acid resulting from the cleavage of the amide bond. |

Following the initial oxidative modifications (Phase I metabolism), the resulting metabolites, particularly those with newly introduced hydroxyl groups or the carboxylic acid from hydrolysis, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. Common conjugation reactions include:

Glucuronidation: The attachment of glucuronic acid to hydroxyl or carboxyl groups.

Sulfation: The addition of a sulfate (B86663) group to hydroxylated metabolites.

Enzyme (e.g., Cytochrome P450) Involvement in Metabolism

The oxidative metabolism of this compound is almost certainly catalyzed by the cytochrome P450 superfamily of enzymes. nih.gov While the specific isoforms involved have not been identified for this particular compound, studies on other drugs with similar structural motifs provide insights. For many drugs, CYP3A4 is a major metabolizing enzyme, but other isoforms such as CYP2D6, CYP2C9, and CYP2C19 also play significant roles in the metabolism of various compounds. nih.gov

To identify the specific CYP isoforms responsible for the metabolism of this compound, in vitro experiments using a panel of recombinant human CYP enzymes would be necessary.

Table 3: Putative Cytochrome P450 Isoforms Involved in the Metabolism of this compound

| CYP Isoform | Potential Role in Metabolism |

| CYP3A4 | Likely involved in N-dealkylation and aromatic hydroxylation due to its broad substrate specificity. |

| CYP2C9 | May contribute to the metabolism, particularly aromatic hydroxylation. |

| CYP2C19 | Another potential contributor to the oxidative metabolism. |

| CYP2D6 | Could play a role, although its involvement is often more specific to certain structural classes. |

Preclinical Metabolic Profiling in Animal Models

To understand the in vivo metabolic fate of this compound, preclinical studies in animal models, most commonly rats, are essential. Following administration of the compound, biological samples such as plasma, urine, and feces are collected and analyzed to identify and quantify the parent compound and its metabolites.

Based on studies of analogous compounds like N-ethylbenzamide in rats, it is expected that the primary metabolites found in urine would be the conjugated forms of 3-phenoxybenzoic acid, such as its glycine (B1666218) conjugate (3-phenoxyhippuric acid). nih.gov The dealkylated metabolites, N-ethyl-3-phenoxybenzamide and N-methyl-3-phenoxybenzamide, may also be detected, along with hydroxylated derivatives.

Table 4: Predicted Metabolites in Preclinical Animal Models (Rat)

| Biological Matrix | Predicted Major Metabolites |

| Urine | 3-Phenoxyhippuric acid, Glucuronide and sulfate conjugates of hydroxylated metabolites. |

| Plasma | This compound (parent), N-ethyl-3-phenoxybenzamide, N-methyl-3-phenoxybenzamide, 3-Phenoxybenzoic acid. |

| Feces | Unchanged parent compound and less polar metabolites. |

Research Applications of N Ethyl N Methyl 3 Phenoxybenzamide in Chemical Biology and Drug Discovery

Use as a Chemical Probe for Target Validation

A chemical probe is a small molecule used to study and manipulate a biological target, such as a protein. For a compound to be an effective chemical probe, it should ideally exhibit high potency, selectivity, and a known mechanism of action. While there is no direct evidence of N-ethyl-N-methyl-3-phenoxybenzamide being used as a chemical probe, its core structure is present in molecules designed for such purposes.

The benzamide (B126) moiety is a common scaffold in developing chemical probes. For instance, photoreactive benzamide probes have been synthesized to study histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation. These probes allow for the identification and mapping of binding sites within the target protein. Given this precedent, this compound could potentially be modified to create a chemical probe for identifying and validating new biological targets. The phenoxy group and the N-alkyl substituents could be altered to optimize binding affinity and selectivity for a specific protein of interest.

Lead Optimization Studies for Potential Therapeutic Agents

Lead optimization is a critical phase in drug discovery where a promising lead compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. The this compound structure contains several points for chemical modification, making it a candidate for lead optimization studies.

Research on related phenoxybenzamide derivatives has shown their potential as therapeutic agents. For example, a series of 3-phenoxypropyl piperidine (B6355638) benzimidazol-2-one (B1210169) analogues have been investigated as agonists for the Nociceptin receptor (NOP), with potential applications as analgesics and sedatives. nih.gov In these studies, modifications to the N-substituents on the benzimidazolone ring were crucial for optimizing potency and selectivity. nih.gov Similarly, the ethyl and methyl groups on the amide of this compound could be varied to explore structure-activity relationships (SAR) for a given biological target. The phenoxy group also offers a site for modification to enhance target engagement and pharmacokinetic profiles.

Development of Agrochemicals and Crop Protection Agents

Benzamide derivatives are a well-established class of compounds in the agrochemical industry, with some exhibiting potent insecticidal or herbicidal properties. The general biological activity of this compound, including potential insecticidal effects, suggests its relevance in the development of new crop protection agents. ontosight.ai

The development of novel pesticides often involves the synthesis and screening of large libraries of compounds based on a common chemical scaffold. The this compound structure could serve as a template for generating such a library. By systematically altering the substituents on the phenoxy and benzamide moieties, researchers could explore the impact of these changes on insecticidal activity and spectrum. The goal would be to identify derivatives with high potency against target pests while exhibiting low toxicity to non-target organisms and the environment.

Role in Mechanistic Toxicology Studies

Understanding the toxicological profile of a chemical is crucial for its safe development and use. While specific toxicological data for this compound is not publicly available, the broader class of substituted benzamides has been studied. For instance, some substituted benzamides used as neuroleptic drugs have been associated with psychotropic and neurotoxic effects in cases of overdose. nih.gov

Mechanistic toxicology studies would aim to elucidate the specific pathways through which this compound might exert toxic effects. This could involve investigating its metabolism, identifying its cellular targets, and understanding its impact on key physiological processes. Such studies are essential for assessing the risk associated with potential exposure, particularly if the compound is developed as a therapeutic agent or an agrochemical.

Contribution to Understanding Biological Systems through Chemical Perturbation

Chemical perturbation involves using small molecules to disrupt biological pathways, thereby allowing researchers to study the function of specific proteins or processes. While this compound has not been explicitly used for this purpose, its potential biological activities suggest it could serve as a tool for chemical perturbation. ontosight.ai

If this compound is found to selectively inhibit a particular enzyme or receptor, it could be used to probe the role of that target in various cellular and physiological contexts. For example, if it were to show specific insecticidal activity, it could be used to study the target protein in insects, potentially revealing new strategies for pest control. Similarly, if it demonstrates pharmacological activity in mammalian systems, it could help to unravel the complexities of the biological pathways it modulates.

Conclusion and Future Perspectives

Summary of Current Research Status for N-ethyl-N-methyl-3-phenoxybenzamide

This compound is identified as a chemical entity with potential insecticidal and pharmacological properties. ontosight.ai Its unique structure is thought to be a key determinant of its physical and chemical characteristics. The compound is recognized for its potential as a candidate for the development of new insecticides and therapeutic agents. ontosight.ai Despite this potential, detailed studies on its efficacy, mechanism of action, and biological significance are not yet publicly available. The current research landscape appears to be in an exploratory phase, with no extensive studies or clinical trials reported in the mainstream scientific literature.

Proposed Future Research Avenues and Methodological Advancements

To advance the understanding of this compound, future research should focus on fundamental characterization. This includes the development and validation of reliable synthetic routes to produce the compound in sufficient purity and quantity for detailed study. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be crucial for confirming its structure and identifying any potential impurities. Subsequent research could then move towards in vitro and in vivo studies to explore its biological activity.

Interdisciplinary Approaches for Comprehensive Understanding of this compound

A comprehensive understanding of this compound will necessitate a collaborative, interdisciplinary approach. This would involve chemists for the synthesis and characterization, biologists to investigate its effects on living organisms, and toxicologists to assess its safety profile. ontosight.ai Computational chemists could also play a role in modeling the compound's interactions with potential biological targets, helping to guide experimental research. Such a combined effort would be essential to fully elucidate the potential of this compound and determine its viability for any future applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.